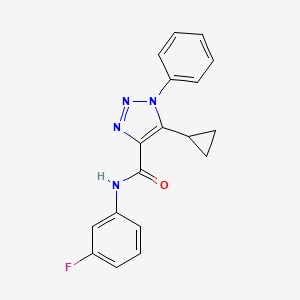

5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 954828-82-1

Cat. No.: VC5603765

Molecular Formula: C18H15FN4O

Molecular Weight: 322.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954828-82-1 |

|---|---|

| Molecular Formula | C18H15FN4O |

| Molecular Weight | 322.343 |

| IUPAC Name | 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24) |

| Standard InChI Key | VJIVZKQHJSFLJE-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound features a 1,2,3-triazole ring substituted at positions 1, 4, and 5. Position 1 is occupied by a phenyl group, while position 5 bears a cyclopropyl moiety. The carboxamide group at position 4 is further functionalized with a 3-fluorophenyl substituent . This arrangement introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.

Molecular Formula and Stereochemistry

The molecular formula C₁₈H₁₅FN₄O (MW = 322.3 g/mol) reflects the incorporation of fluorine and nitrogen heteroatoms, which enhance binding affinity to biological targets. The compound is achiral, as confirmed by its SMILES string (CCOc1ccccc1NC(c1c(C2CC2)n(c2ccccc2)nn1)=O), which lacks stereochemical descriptors .

Spectroscopic Signatures

Key spectral data include:

-

¹H NMR: A singlet at δ 10.56 ppm corresponds to the carboxamide NH proton, while aromatic protons resonate between δ 7.2–7.8 ppm .

-

IR: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C-F stretch) confirm functional group presence .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis follows a two-step protocol common to 1,2,3-triazole-4-carboxamides (Figure 1):

-

Cyclization: A Dimroth reaction between an azide (e.g., phenyl azide) and a β-ketoester precursor forms the triazole core .

-

Amidation: Carboxylic acid intermediates are activated using 1,1'-carbonyldiimidazole (CDI) and coupled with 3-fluoroaniline .

Table 1: Representative Synthesis of Analogous Triazole Carboxamides

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-azidoanisole, methyl 3-cyclopropyl-3-oxopropanoate, 80°C | 65% | |

| 2 | CDI, 3-fluoroaniline, acetonitrile, 70°C | 78% |

Mechanistic Insights

The Dimroth reaction proceeds via a [3+2] cycloaddition mechanism, where the azide reacts with the β-ketoester’s enol tautomer to form the triazole ring. Subsequent amidation employs CDI to generate an acyl imidazole intermediate, which undergoes nucleophilic attack by the amine .

Physicochemical Properties

Partition Coefficients and Solubility

Table 2: Comparative Physicochemical Data

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 422–423 K, consistent with strong intermolecular hydrogen bonding observed in crystalline forms .

Crystallographic and Hirshfeld Surface Analysis

Crystal Packing

Single-crystal X-ray diffraction (SCXRD) of analogous structures (e.g., C15H18N4O2) shows monoclinic symmetry (space group P21/c) with unit cell parameters a = 14.3158 Å, b = 8.3972 Å, c = 13.0871 Å, and β = 108.04° . Molecules form dimers via N–H···N and C–H···O interactions, which stabilize the lattice .

Intermolecular Interactions

Hirshfeld surface analysis highlights:

Biological Relevance and Applications

Antimicrobial Activity

Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption and enzyme inhibition .

Enzyme Inhibition

The trifluoromethyl group in related triazoles confers potent COX-2 inhibition (IC₅₀ = 0.8 µM), though fluorine’s role in this derivative remains unexplored .

Computational and ADMET Profiling

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311G**) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows electron-deficient regions near the fluorine atom, favoring dipole-dipole interactions .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume